Analytical Purity Verification: Dual-Method qNMR/GC Standard vs. Commercial In-Class Precursors
The analytical grade Nereistoxin Oxalate Standard (e.g., FUJIFILM Wako) offers dual, verified purity specifications that are rarely disclosed for commercial-grade in-class analogs. The standard provides a quantitative Nuclear Magnetic Resonance (qNMR) purity of 60.5-64.3% (calculated as the free base nereistoxin) and a capillary GC purity of 98.0+% . This contrasts with standard commercial analogs: Sigma-Aldrich Cartap is certified at 98.6%, Bensultap at 98.6%, and Thiocyclam at only 93.7% . The lower qNMR value in the oxalate standard reflects the precise stoichiometric inclusion of the oxalate counterion, enabling accurate gravimetric correction in solution preparation.
| Evidence Dimension | Analytical Purity (% w/w) |
|---|---|
| Target Compound Data | 60.5-64.3% (qNMR, as nereistoxin base); 98.0+% (Capillary GC) |
| Comparator Or Baseline | Cartap: 98.6% (HPLC); Bensultap: 98.6% (HPLC); Thiocyclam: 93.7% (HPLC) |
| Quantified Difference | Thiocyclam impurity >6.3% absolute difference vs. Nereistoxin Oxalate GC purity |
| Conditions | Manufacturer Certificate of Analysis (CoA) and PubCompare Analytical Protocol data |
Why This Matters
Using a non-oxalate analog or lower-purity thiocyclam as a surrogate standard in LC-MS/MS residue analysis introduces significant quantitative error (>6%) and method bias.
